molecular formula C7H9FN2O2 B3029493 ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate CAS No. 681034-80-0

ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B3029493
CAS RN: 681034-80-0
M. Wt: 172.16
InChI Key: IORLZUSUXYOBTQ-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H9FN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole compounds like ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol can provide two difficultly separable regioisomeric pyrazoles .


Molecular Structure Analysis

The molecular structure of ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a fluorine atom and an ethyl ester group .


Chemical Reactions Analysis

Pyrazoles, including ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 172.157 Da .

Scientific Research Applications

Antiviral Activity

Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate has demonstrated antiviral potential. For instance:

Herbicidal Applications

Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate serves as an intermediate for herbicides. Its derivatives can be directly utilized in the synthesis of sulfonylurea herbicides .

Biological Research Reagents

This compound is employed as a biochemical reagent in life sciences research. Researchers use it as a building block for various organic compounds and materials .

Synthetic Drug Development

The indole scaffold found in ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate is valuable for drug development. It binds with high affinity to multiple receptors, making it a promising pharmacophore. While specific drug molecules haven’t been mentioned, the indole nucleus provides a versatile platform for creating novel therapeutic derivatives .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While the specific future directions for ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate are not explicitly mentioned in the literature, pyrazoles in general continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research into new synthesis techniques and applications for this compound.

properties

IUPAC Name

ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORLZUSUXYOBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719129
Record name Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate

CAS RN

681034-80-0
Record name Ethyl 4-fluoro-5-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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